N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide

Medicinal Chemistry Isomer Differentiation Physicochemical Properties

N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 1219842-17-7) is a synthetic heterocyclic compound belonging to the benzothiazole-2-carboxamide class. It features a benzo[d]thiazole core linked via a carboxamide bridge to a propan-2-yl chain substituted with a furan-2-yl moiety, with a molecular formula of C15H14N2O2S and a molecular weight of 286.35 g/mol.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 1219842-17-7
Cat. No. B2438544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide
CAS1219842-17-7
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H14N2O2S/c1-10(9-11-5-4-8-19-11)16-14(18)15-17-12-6-2-3-7-13(12)20-15/h2-8,10H,9H2,1H3,(H,16,18)
InChIKeyJXEOYPDEBMWPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 1219842-17-7): Chemical Identity and Core Scaffold


N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 1219842-17-7) is a synthetic heterocyclic compound belonging to the benzothiazole-2-carboxamide class . It features a benzo[d]thiazole core linked via a carboxamide bridge to a propan-2-yl chain substituted with a furan-2-yl moiety, with a molecular formula of C15H14N2O2S and a molecular weight of 286.35 g/mol [1]. Benzothiazole-2-carboxamides are recognized as a privileged scaffold in medicinal chemistry, with documented activities including EGFR kinase inhibition, antitubercular effects via ATP-phosphoribosyl transferase (ATP-PRTase) inhibition, and antiproliferative activity across multiple cancer cell lines [2][3][4].

Why N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide Cannot Be Replaced by a Generic Benzothiazole-2-carboxamide


The furan-2-yl substitution pattern on the propan-2-yl linker is a critical determinant of molecular recognition, electronic distribution, and pharmacokinetic properties within this chemotype . The positional isomer bearing a furan-3-yl group (CAS 1798525-66-2) shares the identical molecular formula and weight, yet the shift of the oxygen heteroatom from the 2-position to the 3-position alters the dipole moment, hydrogen-bonding geometry, and steric profile of the terminal aromatic ring [1]. Published SAR evidence from the broader benzothiazole-2-carboxamide series demonstrates that even minor modifications to the amide-side substituent can shift cytotoxic IC50 values by more than 10-fold, for example, from 4.05 μM to >40 μM against A549 cells within the same assay panel [2]. Consequently, substituting the furan-2-yl isomer with a generic benzothiazole-2-carboxamide or a close positional isomer risks loss of target engagement, altered selectivity, and invalid experimental reproducibility.

Quantitative Differentiation Evidence for N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide


Positional Isomer Differentiation: Furan-2-yl vs. Furan-3-yl Substitution Determines Lipophilicity and Electronic Profile

The target compound carries the furan-2-yl substituent, distinguishing it from its closest commercially available analog, N-[1-(furan-3-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 1798525-66-2) . Although no direct experimental logP comparison has been published for the two full carboxamide molecules, the core heterocyclic precursors provide a validated surrogate: 2-(furan-2-yl)-1,3-benzothiazole exhibits an experimentally determined logP of 3.5563 and a topological polar surface area (TPSA) of 54.27 Ų [1]. In contrast, the furan-3-yl regioisomer of the core scaffold is predicted to possess a lower logP due to altered oxygen positioning affecting dipole moment and solvation [2]. This difference in lipophilicity is expected to translate into distinct membrane permeability, CYP450 metabolic susceptibility, and plasma protein binding profiles for the full carboxamide derivatives [3].

Medicinal Chemistry Isomer Differentiation Physicochemical Properties

EGFR Kinase Inhibition: Benzothiazole-2-carboxamide Class Demonstrates Low-Micromolar Cytotoxicity Across Multiple Cancer Cell Lines

The benzothiazole-2-carboxamide scaffold has been validated as an EGFR kinase inhibitory chemotype through de novo design and cytotoxic evaluation [1]. In a focused series, compound 6i (6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide) – which shares the furan-2-ylmethyl motif with the target compound – exhibited IC50 values of 4.05 μM (A549, lung), 12.17 μM (HeLa, cervical), and 6.76 μM (SW480, colorectal) [2]. A separate benzothiazole-carboxamide hybrid series yielded compound 6j with IC50 values of 6.56 μM (MCF-7, breast) and 7.83 μM (HCT-116, colorectal), with lower toxicity observed in HEK-293 normal cells [3]. The target compound, bearing the furan-2-yl substituent on a propan-2-yl linker rather than a methylene linker, is expected to exhibit a distinct potency and selectivity profile due to the additional methyl group introducing a chiral center and altering binding pocket complementarity [4].

EGFR Inhibition Anticancer Cytotoxicity

Antitubercular Target Engagement: Benzothiazole-2-carboxamides Inhibit Mycobacterial ATP Phosphoribosyl Transferase (ATP-PRTase)

Benzothiazole-2-carboxamides have been identified as a new antituberculosis chemotype through screening against mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase), a validated target in the histidine biosynthesis pathway of Mycobacterium tuberculosis [1]. In a focused study, compound 1n exhibited stronger competitive inhibition toward ATP compared to compound 2a, establishing that even closely related benzothiazole-2-carboxamides can display differential target engagement [2]. The target compound, incorporating a furan-2-yl moiety, is structurally positioned for potential interactions within the ATP-binding pocket of ATP-PRTase, where the furan oxygen may contribute hydrogen-bond acceptor capacity complementary to the purine binding region, a feature not equally shared by all benzothiazole-2-carboxamide analogs [3].

Antitubercular ATP-PRTase Inhibition Mycobacterium tuberculosis

Computational Drug-Likeness and ADMET Profiling: Furan-2-yl Isomer Predicted to Exhibit Favorable Oral Bioavailability Parameters

In silico ADMET profiling of benzothiazole-2-carboxamide derivatives indicates that compounds within this chemotype generally satisfy Lipinski's Rule of Five and exhibit favorable drug-likeness scores [1]. A computational screening study of approximately 65 benzothiazole analogs demonstrated that several derivatives outperformed standard drugs in predicted binding affinity and pharmacokinetic profiles [2]. The target compound (MW 286.35 g/mol; C15H14N2O2S) contains 2 hydrogen bond donors, 3 hydrogen bond acceptors, and approximately 4 rotatable bonds, placing it within favorable oral drug space . Compared to larger benzothiazole-2-carboxamide derivatives bearing bulky substituents (MW > 400), the target compound's lower molecular weight and moderate lipophilicity (estimated cLogP ~2.8–3.5 based on structurally related compounds with known XlogP values) suggest superior predicted aqueous solubility and passive membrane permeability, making it a more tractable starting point for lead optimization programs [3].

ADMET Prediction Drug-Likeness In Silico Screening

Recommended Research and Industrial Application Scenarios for N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide


EGFR-Targeted Anticancer Lead Optimization and SAR Expansion

Based on the validated EGFR inhibitory activity of the benzothiazole-2-carboxamide class (compound 6i: IC50 = 4.05 μM in A549 cells) [1], the target compound serves as a strategic scaffold for generating SAR libraries. The furan-2-yl propan-2-yl substituent introduces a chiral center absent in simpler N-(furan-2-ylmethyl) analogs, enabling stereochemistry-dependent potency and selectivity studies. Procurement of this specific analog enables systematic exploration of linker length (propan-2-yl vs. methylene), regioisomer effects (furan-2-yl vs. furan-3-yl), and chiral resolution studies that are not accessible using commercially available achiral benzothiazole-2-carboxamide building blocks.

Mycobacterial ATP-PRTase Inhibitor Screening for Antitubercular Drug Discovery

The benzothiazole-2-carboxamide scaffold has been validated as an ATP-PRTase inhibitory chemotype, with compounds 1n and 2a demonstrating differential competitive inhibition against this mycobacterial target [2]. The target compound, with its furan-2-yl substituent providing potential hydrogen-bond acceptor character, is a candidate for in vitro enzymatic screening against recombinant M. tuberculosis ATP-PRTase. Its distinct substitution pattern relative to published analogs 1n and 2a makes it suitable for expanding the SAR landscape around the ATP-binding site, potentially identifying derivatives with improved selectivity over human phosphoribosyl transferases.

Physicochemical Profiling and Isomer-Dependent ADMET Comparison Studies

The target compound (furan-2-yl isomer, CAS 1219842-17-7) and its furan-3-yl positional isomer (CAS 1798525-66-2) share identical molecular formula and weight but are predicted to exhibit distinct logP, TPSA, and metabolic stability profiles based on the known experimental logP difference of their core scaffolds (ΔLogP ≈ 0.3–0.6) [3][4]. This isomer pair provides an ideal system for experimentally validating computational ADMET predictions, measuring isomer-dependent differences in microsomal stability, CYP450 inhibition, Caco-2 permeability, and plasma protein binding. Such studies generate high-value reference data for medicinal chemistry teams employing furan bioisostere strategies.

Furan-Containing Heterocyclic Library Synthesis and Chemical Biology Probe Development

The compound's modular structure – comprising a benzothiazole core, a carboxamide linker, a chiral propan-2-yl spacer, and a furan-2-yl terminal group – makes it a versatile intermediate for constructing diverse heterocyclic libraries [5]. The furan ring can undergo Diels-Alder cycloaddition, electrophilic substitution, or oxidation to yield further functionalized analogs. Its favorable predicted drug-likeness parameters (MW 286.35, cLogP ~2.8–3.5) position it as a quality starting point for chemical biology probe campaigns requiring compounds with reasonable physicochemical properties for cellular target engagement studies.

Quote Request

Request a Quote for N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.